2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is a chemical compound that features a unique structure combining an amino group, an acetamide group, and a benzo[1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate to facilitate the formation of the acetamide bond .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as lithium hydride can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions can produce various N-substituted acetamides .
Scientific Research Applications
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide
- (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide
- (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3-methyl-butyraMide
Uniqueness
Compared to similar compounds, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is unique due to its specific acetamide group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-6-11(14)13-7-8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5H,3-4,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIPFGBIDUAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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